molecular formula C14H13ClN2O2 B2678249 2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide CAS No. 2411271-63-9

2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide

Cat. No.: B2678249
CAS No.: 2411271-63-9
M. Wt: 276.72
InChI Key: OHAXXYQZGYAVAQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a phenoxypyridine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 5-phenoxypyridine-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the phenoxypyridine moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The acetamide group may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(5-chloropyridin-2-yl)methyl]acetamide
  • 2-Chloro-N-[(5-fluoropyridin-2-yl)methyl]acetamide
  • 2-Chloro-N-[(5-methoxypyridin-2-yl)methyl]acetamide

Uniqueness

2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide is unique due to the presence of the phenoxypyridine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-8-14(18)17-9-11-6-7-13(10-16-11)19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAXXYQZGYAVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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